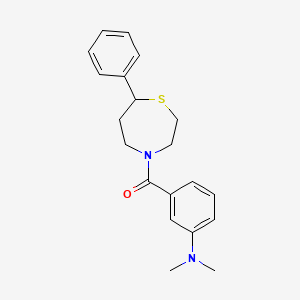
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPTM belongs to the class of thiazepane derivatives and exhibits unique biochemical and physiological properties that make it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
Organometallic Catalysis
The synthesis and characterization of novel water-soluble phosphino alcohol derivatives, including β-phosphino alcohols with dimethylamino groups, have been explored for their use in catalytic hydrogenations. These compounds have shown potential in the hydrogenation of α,β-unsaturated aldehydes and ketones, demonstrating the utility of dimethylamino-functionalized ligands in organometallic catalysis (Guerriero et al., 2011).
Antiviral and Antitumoral Activity
A new series of derivatives with dimethylamino groups have been synthesized and evaluated for their in vitro antiviral and antitumoral activity. These studies have found that structural variations can significantly influence the biological properties of these compounds, with some demonstrating promising activity against coronaviruses and tumor cells (Jilloju et al., 2021).
Apoptosis Induction
Research into (naphthalen-4-yl)(phenyl)methanones and related compounds has identified several potent inducers of apoptosis, highlighting the therapeutic potential of these molecules in cancer treatment. One analog, in particular, demonstrated significant activity in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines (Jiang et al., 2008).
Synthesis and Applications in Organic Chemistry
Studies on the synthesis of structurally diverse libraries through alkylation and ring closure reactions using dimethylamino-containing ketonic Mannich bases have been conducted. These works contribute to the development of novel synthetic methodologies and the discovery of new compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Probes for β-Amyloid Plaques
Benzofuran-2-yl(phenyl)methanone derivatives, featuring dimethylamino groups, have been synthesized and evaluated as probes for β-amyloid plaques. These compounds exhibit high affinity for Aβ(1-42) aggregates and have shown potential as tools for detecting β-amyloid plaques in Alzheimer's disease, with one derivative demonstrating significant brain uptake in model mice (Cui et al., 2011).
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMNNFUFXUIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)
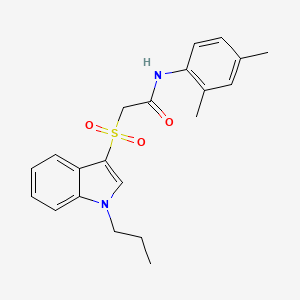
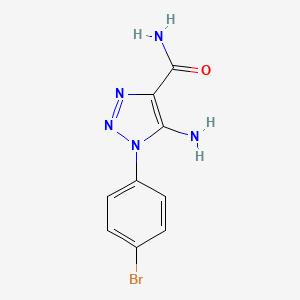
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)
![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)
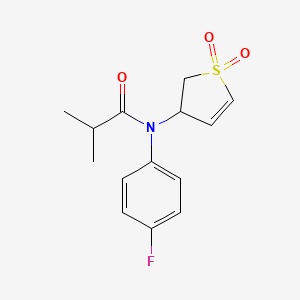
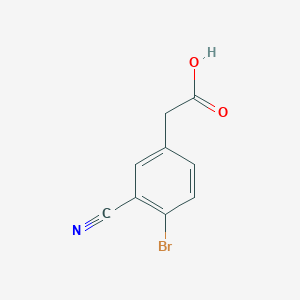
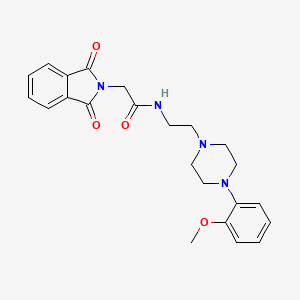
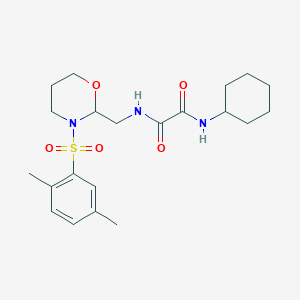
![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)